7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-3-[(4-methoxyphenyl)methyl]triazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)8-18-13-12(16-17-18)11(14)6-7-15-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKYKXVARGSNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 3-Amino-2-Chloropyridine
The synthesis begins with 3-amino-2-chloropyridine, a precursor enabling functionalization at the C3 position. Dissolving this compound in 2,2,2-trifluoroethanol with methanesulfonic acid (1 equivalent) generates a protonated intermediate. Subsequent addition of tert-butyl nitrite at 0–5°C forms a diazonium salt, which undergoes cyclization upon heating. For example, heating the diazonium salt solution to 55–70°C in 2,2,2-trifluoroethanol facilitates intramolecular cyclization, yielding the triazolo[4,5-b]pyridine core.
Chlorination and Functionalization
Chlorination at the C7 position is achieved using phosphorus oxychloride (POCl₃) under reflux. The 4-methoxybenzyl group is introduced via nucleophilic alkylation: treating the triazole intermediate with 4-methoxybenzyl bromide in tetrahydrofuran (THF) and sodium hydride (NaH) at 60°C affords the target compound. This step typically achieves yields of 65–70% after purification by solvent extraction.
Hydrazine-Based Cyclization
Hydrazine Intermediate Formation
2,5-Dibromopyridine reacts with hydrazine hydrate in ethanol at 80°C to form 1-(5-bromopyridin-2-yl)hydrazine. Acylation with 4-methoxybenzoyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields the hydrazide derivative. Cyclization using thionyl chloride (SOCl₂) at reflux temperature (70–80°C) generates the triazole ring, with the bromine substituent retained for subsequent substitution.
Chlorine Substitution
The bromine atom at C7 is replaced via a Ullmann-type reaction with copper(I) chloride (CuCl) in dimethylformamide (DMF) at 120°C. This step proceeds with 75–80% efficiency, as confirmed by nuclear magnetic resonance (NMR) analysis.
One-Pot Synthesis Using tert-Butyl Nitrite
Direct Cyclization Strategy
A streamlined approach involves treating 3-amino-2-chloro-5-nitropyridine with tert-butyl nitrite and methanesulfonic acid in acetonitrile at 25°C. The diazonium salt intermediate spontaneously cyclizes to form the triazolo[4,5-b]pyridine framework. Reduction of the nitro group with iron powder in acetic acid introduces an amine, which is chlorinated using N-chlorosuccinimide (NCS).
Alkylation and Purification
The 4-methoxybenzyl group is appended via Mitsunobu reaction: reacting the triazole with 4-methoxybenzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF achieves 85% yield. Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Temperature (°C) | Citation |
|---|---|---|---|---|
| Diazonium Cyclization | tert-Butyl nitrite, MsOH | 67.3 | 55–70 | |
| Hydrazine Cyclization | SOCl₂, CuCl | 75 | 70–120 | |
| One-Pot Synthesis | NCS, DEAD | 85 | 25–80 |
Mechanistic Insights
Role of Acid Catalysts
Methanesulfonic acid protonates the amino group, enhancing electrophilicity for diazonium salt formation. In cyclization, acid-mediated dehydration stabilizes the transition state, favoring triazole ring closure.
Solvent Effects
Polar aprotic solvents like DMF accelerate substitution reactions by stabilizing ionic intermediates. Conversely, 2,2,2-trifluoroethanol minimizes side reactions during diazotization due to its low nucleophilicity.
Challenges and Optimization
Byproduct Formation
Overheating during diazotization generates nitroso derivatives, reducing yields by 10–15%. Temperature control below 70°C and slow reagent addition mitigate this issue.
Purification Strategies
Crude products often contain unreacted 4-methoxybenzyl bromide, removed via aqueous sodium bicarbonate washes. High-vacuum distillation isolates the target compound as a pale-yellow oil.
Scalability and Industrial Relevance
The diazonium cyclization method is preferred for large-scale synthesis, offering reproducibility and minimal purification steps. A patent by Matsuda et al. demonstrates kilogram-scale production with 65% yield using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of triazolopyridines as antimicrobial agents. Compounds structurally related to 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine have demonstrated significant inhibitory effects against various bacterial strains. For instance, derivatives of triazolopyridines were shown to inhibit Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that similar derivatives could be effective in developing new antibiotics.
Antimalarial Agents
The compound's structural framework aligns with findings in antimalarial drug discovery. A study on triazolopyridine sulfonamides indicated promising activity against Plasmodium falciparum, with some derivatives achieving IC50 values below 5 μM . The potential for 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine to serve as a lead compound in antimalarial research is noteworthy.
Antitumor Properties
Triazolopyridine derivatives have been investigated for their antitumor properties. Compounds exhibiting similar structures have shown efficacy against various cancer cell lines, including breast and liver carcinoma cells . The mechanism often involves interference with cellular signaling pathways critical for tumor growth and proliferation.
In Silico Studies
Computational methods such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis are crucial for evaluating the drug-likeness of compounds like 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine. These studies help predict how the compound interacts with biological targets and its pharmacokinetic properties. For example, docking studies have revealed favorable binding interactions with key enzymes involved in disease processes .
Cytotoxicity Assessments
In vitro cytotoxicity assays are essential for determining the safety profile of new compounds. The MTT assay has been employed to assess the viability of various cell lines in the presence of triazolopyridine derivatives. Results indicate that certain modifications to the triazolopyridine structure can enhance or reduce cytotoxic effects .
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine and its biological activity is critical for optimizing its pharmacological properties. Variations in substituents on the triazole or pyridine rings can significantly alter activity profiles against specific pathogens or cancer cells.
Mechanism of Action
The mechanism of action of 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways such as the NF-κB inflammatory pathway, ER stress response, and apoptosis pathways.
Comparison with Similar Compounds
Table 1: Key Triazolopyridine Derivatives and Their Properties
*Calculated based on molecular formula C14H12ClN4O.
Substituent Effects on Activity
- Chlorine vs. Bromine’s larger atomic radius could sterically hinder interactions in certain binding pockets.
- Aromatic vs.
- PIM-1 vs. c-Met Inhibition : The trifluoromethoxyphenyl-substituted analogue () shows potent PIM-1 inhibition, while the target compound’s 4-methoxybenzyl group may favor c-Met modulation due to hydrophobic interactions with the kinase’s ATP-binding pocket.
Physicochemical and Metabolic Properties
- Metabolic Stability : Correlations with gut microbiota (e.g., Akkermansia) suggest triazolopyridines may undergo microbial metabolism, though substituents like chlorine could slow oxidative degradation.
Biological Activity
7-Chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure
The chemical structure of 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine can be represented as follows:
Synthesis
The compound can be synthesized through various methods involving triazole chemistry. For instance, one common method includes the reaction of 4-methoxybenzyl chloride with a suitable precursor containing a triazole moiety. The synthesis process typically involves multiple steps including purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. For example, a study demonstrated that related compounds showed IC50 values against various cancer cell lines (e.g., MCF7 for breast cancer) ranging from 0.24 µM to 1.18 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.24 |
| Compound B | HEPG2 | 1.18 |
| Compound C | PC-3 | 0.96 |
Antiviral Activity
In addition to anticancer effects, compounds similar to 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine have shown antiviral properties against viruses such as H5N1 and SARS-CoV-2 . The mechanism is believed to involve inhibition of viral replication by targeting specific viral enzymes.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Some studies suggest that the compound may inhibit kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vitro against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity at higher concentrations. Additionally, molecular docking studies suggested favorable binding interactions with target proteins involved in cancer progression.
Q & A
Q. What are common synthetic routes for 7-chloro-3-[(4-methoxyphenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine?
The compound is typically synthesized via diazotization and cyclocondensation reactions. A foundational approach involves:
- Diazotization of pyridine-3,4-diamine with NaNO₂ in acidic media to form the triazolopyridine core .
- Alkylation of the triazolo core with chloroacetonitrile or substituted benzyl halides in DMF with triethylamine as a base .
- Knoevenagel condensation with aldehydes to introduce acrylonitrile or aryl substituents .
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 63–78% | |
| Alkylation | Chloroacetonitrile, DMF, Et₃N, reflux | 42–91% | |
| Condensation | Aldehydes, toluene, Et₃N | 57–81% |
Q. How is the compound characterized after synthesis?
Characterization relies on:
Q. What substituents are commonly explored on the triazolopyridine core?
Key modifications include:
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 5- or 7-positions to enhance electrophilicity .
- Aryl/heteroaryl groups (e.g., 4-methoxyphenyl, 3-trifluoromethoxyphenyl) to modulate steric and electronic properties .
- Acrylonitrile derivatives for antimicrotubule activity .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and regioselectivity?
Q. What computational methods predict molecular interactions of this compound?
Q. How to address contradictory bioactivity data in anticancer studies?
Q. Example Bioactivity Table
| Derivative | Substituents | Cancer Cell Line (GP%) | Reference |
|---|---|---|---|
| 5,7-Diamino-3-(3-CF₃-phenyl) | CF₃, CN | EKVX (29.14%) | |
| 5-Amino-1-(4-Cl-phenyl) | Cl, quinazolinone | OVCAR-4 (-4.08%) |
Q. What strategies resolve regioselectivity challenges in triazolopyridine synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
